molecular formula C19H23NO4S B4560912 Propyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate CAS No. 349402-53-5

Propyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate

Cat. No.: B4560912
CAS No.: 349402-53-5
M. Wt: 361.5 g/mol
InChI Key: FJLKYIHTLYUPFT-UHFFFAOYSA-N
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Description

Propyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate is an organic compound with the molecular formula C19H23NO4S and a molecular weight of 361.46 g/mol . This compound is characterized by the presence of a benzoate ester group, a sulfonamide group, and a trimethylphenyl group. It is used in various chemical and industrial applications due to its unique chemical properties.

Scientific Research Applications

Propyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonamide is then esterified with propanol to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Propyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

propyl 4-[(2,4,6-trimethylphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-5-10-24-19(21)16-6-8-17(9-7-16)20-25(22,23)18-14(3)11-13(2)12-15(18)4/h6-9,11-12,20H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLKYIHTLYUPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801195773
Record name Propyl 4-[[(2,4,6-trimethylphenyl)sulfonyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349402-53-5
Record name Propyl 4-[[(2,4,6-trimethylphenyl)sulfonyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349402-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl 4-[[(2,4,6-trimethylphenyl)sulfonyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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